CT-2584, also known as 111-dodecylamino-10-hydroxyundecyl-3,7-dimethylxanthine, is a synthetic compound that has garnered attention in the field of pharmacology for its potential therapeutic applications. This compound is classified under the category of xanthine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.
CT-2584 was developed through a series of synthetic processes aimed at enhancing the pharmacological properties of existing xanthine compounds. The specific synthesis and characterization details are crucial for understanding its potential applications in scientific research and medicine.
CT-2584 falls under the classification of organic compounds, specifically as a xanthine derivative. Xanthines are purine bases that play significant roles in various biological processes and are commonly found in caffeine and theobromine.
The synthesis of CT-2584 involves several steps that typically include the modification of existing xanthine structures to enhance their bioactivity. The process often utilizes techniques such as:
The synthesis route for CT-2584 has not been extensively detailed in the literature, but it likely involves the following key steps:
The molecular structure of CT-2584 can be represented as follows:
The structure features a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its unique properties.
The structural data can be analyzed using techniques such as:
CT-2584 can participate in various chemical reactions typical of xanthine derivatives, including:
Understanding these reactions is essential for predicting the behavior of CT-2584 in biological systems. Kinetic studies may be employed to assess reaction rates and mechanisms.
CT-2584's mechanism of action is primarily linked to its ability to modulate pathways involved in inflammation and cellular proliferation. It is believed to act by:
Research indicates that CT-2584 may exhibit selective activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent.
CT-2584 exhibits several notable physical properties:
Key chemical properties include:
CT-2584 has several promising applications in scientific research:
CT-2584 (1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate) represents a novel class of antineoplastic agents designed to disrupt cancer cell survival by targeting fundamental phospholipid metabolic pathways. This small molecule inhibitor emerged from rational drug design approaches focused on the critical role of phospholipids in maintaining membrane integrity and facilitating oncogenic signal transduction. Unlike conventional cytotoxic agents, CT-2584 specifically modulates phosphatidic acid metabolism and inhibits key enzymes involved in phospholipid biosynthesis, thereby inducing selective cytotoxicity against tumor cells while potentially sparing normal tissues [6] [8]. Its unique mechanism positions CT-2584 as a promising candidate for targeting cancer's metabolic dependencies, particularly in malignancies driven by dysregulated lipid signaling pathways.
Phosphatidic acid (PA) serves as a central lipid second messenger in multiple oncogenic signaling cascades that drive cancer progression. This glycerophospholipid is generated through multiple pathways, including phospholipase D (PLD)-mediated hydrolysis of phosphatidylcholine and diacylglycerol kinase (DGK)-mediated phosphorylation of diacylglycerol. PA directly interacts with and activates critical signaling nodes in cancer cells:
Table 1: Key Oncogenic Signaling Pathways Regulated by Phosphatidic Acid
Signaling Pathway | Mechanism of PA Involvement | Oncogenic Outcomes |
---|---|---|
PI3K/AKT/mTOR | Direct binding and activation of mTOR complexes | Enhanced protein translation, cell growth, autophagy suppression |
Ras/MAPK | Recruitment and activation of Raf kinases | Increased proliferation, differentiation blockade |
Cytoskeletal Dynamics | Activation of Rho GTPases (RhoA, Rac1) | Cell migration, invasion, metastasis |
Growth Factor Signaling | Platform for receptor dimerization/activation | Sustained mitogenic signaling |
Survival Pathways | Regulation of PKCζ and PDK1 | Apoptosis resistance, therapeutic resistance |
Cancer cells exhibit increased PA production through the overexpression of PLD isoforms (PLD1 and PLD2), creating a self-sustaining loop that drives oncogenic transformation and tumor progression. The PLD-PA axis contributes to the transformed phenotype in various malignancies, including breast, ovarian, and gastrointestinal cancers [2] [6]. Additionally, PA serves as a precursor for other oncogenic lipids, including lysophosphatidic acid (LPA), which activates G-protein-coupled receptors to stimulate proliferation, angiogenesis, and evasion of cell death mechanisms [2]. The centrality of PA in multiple cancer hallmarks establishes it as a compelling target for therapeutic intervention.
The strategic targeting of phospholipid biosynthesis represents a promising approach in cancer therapeutics due to the unique metabolic dependencies of malignant cells. Cancer cells undergo profound metabolic reprogramming to meet the biosynthetic demands of rapid proliferation, with phospholipid metabolism occupying a central role:
The enzyme CTP:choline-phosphate cytidylyltransferase (CCT) represents a particularly attractive target as it catalyzes the formation of CDP-choline, an essential precursor in the Kennedy pathway for phosphatidylcholine biosynthesis [8]. Cancer cells exhibit increased CCT activity to support membrane biogenesis, creating a metabolic vulnerability that can be exploited therapeutically. Targeting this enzyme disrupts the phosphatidylcholine:phosphatidylinositol ratio, compromising membrane integrity and function in rapidly proliferating tumor cells while potentially having less impact on quiescent normal cells with lower metabolic demands.
CT-2584 emerged from systematic efforts to develop pharmacological agents targeting phospholipid metabolism as an anticancer strategy. The compound was rationally designed as a structural analog of choline to competitively inhibit CTP:choline-phosphate cytidylyltransferase (CCT), the rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine biosynthesis [8]. Preclinical characterization revealed its unique mechanism:
Figure 1: Structural Formula of CT-2584 (1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine methane sulfonate)
O║O CH₃║ ││ CH₃─N─C─N─(CH₂)₁₁─NH─(CH₂)₁₀─OH║ ╱ ╲ ╱N─C─N─(CH₂)₁₀─CH₃ C╱ ╲ ╲ │C C─N─C CH₃║ ║ ║O O CH₃+ CH₃SO₃⁻
Table 2: Preclinical and Early Clinical Development Summary of CT-2584
Development Phase | Key Findings | Reference |
---|---|---|
In Vitro Activity | Cytotoxic against diverse tumor cell lines, including multidrug-resistant models; IC₅₀ values in low micromolar range | [8] |
Mechanistic Studies | Dose-dependent CCT inhibition; increased PI:PC ratio (3-5 fold); mitochondrial membrane depolarization | [8] |
In Vivo Efficacy | Tumor growth inhibition in xenograft models (dose-dependent) | [6] |
Phase I Clinical Trial Design | Continuous IV infusion (6 hours daily × 5 days every 3 weeks); 30 patients with advanced solid tumors | [6] |
Clinical Pharmacokinetics | Linear kinetics; mean elimination t½ = 7.3 hours; proportional Cₘₐₓ and AUC to dose | [6] |
Clinical Activity | 1 partial response (pleural mesothelioma); disease stabilization in several patients | [6] |
Preclinical evaluation demonstrated that CT-2584 exhibits cytotoxic activity against a broad spectrum of human tumor cell lines, including those with multidrug-resistant phenotypes [8]. This activity profile suggested potential utility in overcoming common resistance mechanisms. The compound progressed to clinical evaluation based on its unique mechanism of action and favorable therapeutic window in preclinical toxicology studies.
A phase I pharmacologic study evaluated CT-2584 HMS administered as a continuous intravenous infusion for 6 hours daily for 5 consecutive days every 3 weeks in 30 patients with advanced solid tumors [6]. Pharmacokinetic analysis revealed dose-proportional increases in plasma concentration (Cₘₐₓ) and area under the curve (AUC) with a mean elimination half-life of 7.3 hours. Dose escalation was halted at 585 mg/m² due to dose-limiting malaise and lethargy. Notably, one patient with pleural mesothelioma achieved a confirmed partial response, providing clinical proof-of-concept for its mechanism of action [6]. The trial established 520 mg/m² daily for 5 days as a suitable dose for phase II investigations and suggested exploration of alternative schedules to mitigate fatigue-related toxicities.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7